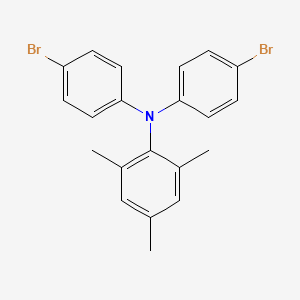

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Br2N/c1-14-12-15(2)21(16(3)13-14)24(19-8-4-17(22)5-9-19)20-10-6-18(23)7-11-20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCBYXUKPMELOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663943-27-9 | |

| Record name | N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline: Synthesis, Properties, and Applications in Advanced Optoelectronics

For Immediate Release

Palo Alto, CA – January 24, 2026 – As a cornerstone building block in the development of next-generation organic electronic materials, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline (CAS No. 663943-27-9) has emerged as a critical intermediate for the synthesis of high-performance polytriarylamines (PTAAs). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, characterization, and application, with a particular focus on its role in perovskite solar cells and organic light-emitting diodes (OLEDs).

Introduction: The Significance of this compound in Organic Electronics

This compound is a triarylamine derivative characterized by a central 2,4,6-trimethylaniline core flanked by two 4-bromophenyl moieties.[1] This molecular architecture offers a unique combination of steric and electronic properties that are highly desirable in materials for optoelectronic applications. The bulky trimethylphenyl group enhances the solubility and morphological stability of the resulting polymers, while the two bromine atoms provide reactive sites for subsequent polymerization reactions, such as Yamamoto and Suzuki couplings.[1]

The primary utility of this compound lies in its role as a monomer for the synthesis of PTAAs. These polymers are renowned for their excellent hole-transporting properties, making them ideal candidates for use as hole transport layers (HTLs) in perovskite solar cells and OLEDs.[1] An efficient HTL is crucial for the performance of these devices, as it facilitates the extraction of holes from the active layer and their transport to the anode, thereby improving device efficiency and stability.

Synthesis and Mechanism: The Buchwald-Hartwig Amination Approach

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an amine and an aryl halide. In this specific synthesis, 2,4,6-trimethylaniline is coupled with two equivalents of a 4-bromophenyl halide.

Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromophenyl halide), forming a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (2,4,6-trimethylaniline) coordinates to the Pd(II) complex, followed by deprotonation by a base to form an amido complex.

-

Reductive Elimination: The desired triarylamine product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

A general laboratory-scale procedure for the synthesis of this compound is as follows. Note that specific reaction conditions may vary and should be optimized.

Materials:

-

2,4,6-trimethylaniline

-

1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and the phosphine ligand.

-

Add anhydrous toluene and stir for a few minutes to form the catalyst complex.

-

Add 2,4,6-trimethylaniline, 1-bromo-4-iodobenzene (or 1,4-dibromobenzene), and sodium tert-butoxide to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 663943-27-9 |

| Molecular Formula | C₂₁H₁₉Br₂N |

| Molecular Weight | 445.20 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents such as toluene, chloroform, and tetrahydrofuran. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl and trimethylphenyl rings, as well as singlets for the three methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the different carbon environments within the molecule, including the quaternary carbons and the carbons bearing bromine atoms.

Applications in Advanced Optoelectronics

The primary application of this compound is as a monomer for the synthesis of PTAAs, which are extensively used as hole transport layers in perovskite solar cells and OLEDs.

Perovskite Solar Cells

In perovskite solar cells, the HTL plays a crucial role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode. PTAAs derived from this compound exhibit several advantageous properties for this application:

-

High Hole Mobility: Facilitates efficient charge extraction and transport, reducing recombination losses.

-

Suitable Energy Levels: The highest occupied molecular orbital (HOMO) energy level of these PTAAs can be tuned to align well with the valence band of the perovskite, enabling efficient hole injection.

-

Good Film-Forming Properties: The bulky trimethylphenyl groups enhance the solubility and processability of the polymers, allowing for the formation of uniform and pinhole-free films.

-

Enhanced Stability: The hydrophobic nature of these polymers can help to protect the perovskite layer from moisture, improving the long-term stability of the device.

Caption: Structure of a typical perovskite solar cell.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL is responsible for transporting holes from the anode to the emissive layer. Similar to their role in solar cells, PTAAs based on this compound offer several benefits for OLED applications:

-

Efficient Hole Injection: The appropriate HOMO level facilitates the injection of holes from the anode.

-

High Hole Mobility: Ensures efficient transport of holes to the emissive layer, leading to a balanced charge carrier distribution.

-

Good Thermal and Morphological Stability: Contributes to the operational lifetime and reliability of the OLED device.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable building block in the field of organic electronics. Its straightforward synthesis via the Buchwald-Hartwig amination and its ability to be polymerized into high-performance hole-transporting materials have solidified its importance in the development of efficient and stable perovskite solar cells and OLEDs. Continued research into novel PTAA structures derived from this key intermediate is expected to further advance the performance and commercial viability of these next-generation optoelectronic technologies.

References

-

PubChem. This compound. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

MDPI. Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. Available at: [Link]

-

ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. Available at: [Link]

Sources

A Technical Guide to the Buchwald-Hartwig Synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of the synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, a sterically hindered triarylamine of significant interest in materials science and pharmaceutical development. We will explore the strategic application of the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for carbon-nitrogen (C-N) bond formation.[1][2] The focus is on the causal relationships between mechanistic principles and the practical selection of reagents and conditions necessary to overcome the steric challenges inherent in this double N-arylation. This document is intended for researchers and drug development professionals seeking a robust and reproducible methodology.

Introduction: The Significance of Triarylamines and the Buchwald-Hartwig Approach

Triarylamines are a privileged class of compounds, forming the core structural unit in a vast array of functional organic materials, including organic light-emitting diodes (OLEDs), photovoltaics, and as intermediates in the synthesis of complex pharmaceutical agents.[2][3] The target molecule, this compound, presents a formidable synthetic challenge: the construction of two C-N bonds at a single nitrogen atom flanked by two bulky ortho-methyl groups.

Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or Ullmann condensation, often fail for such sterically demanding substrates, requiring harsh conditions and suffering from low yields.[1][4] The advent of the palladium-catalyzed Buchwald-Hartwig amination reaction revolutionized this field, providing a highly versatile and efficient pathway for the synthesis of aryl amines under relatively mild conditions.[1][4] This guide elucidates the critical parameters for successfully applying this reaction to the synthesis of our specific, challenging target.

Mechanistic Rationale: The "Why" Behind the Protocol

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a sequence of well-defined organometallic transformations.[1][5]

-

Catalyst Activation : The cycle typically begins with a Palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ by the phosphine ligand or amine to the active L-Pd(0) catalytic species.[5] Alternatively, a direct Pd(0) source like Pd₂(dba)₃ can be used.

-

Oxidative Addition : The active L-Pd(0) complex undergoes oxidative addition with the aryl halide. This is often the rate-determining step. The reactivity of aryl halides follows the order Ar-I > Ar-Br > Ar-Cl.[5]

-

Amine Coordination and Deprotonation : The primary amine (2,4,6-trimethylaniline) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex. This step is crucial and requires a base strong enough to overcome the amine's pKa.[1][6]

-

Reductive Elimination : This final, bond-forming step involves the reductive elimination from the palladium amido complex to yield the desired N-arylated product and regenerate the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[1] For sterically hindered substrates, this step can be slow and requires a specific ligand architecture to facilitate it.

Below is a visualization of the catalytic cycle for a single C-N bond formation.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Strategic Considerations for the Double Arylation of 2,4,6-Trimethylaniline

The synthesis of this compound is a double C-N coupling reaction. The significant steric hindrance from the two ortho-methyl groups on the aniline necessitates a highly active and robust catalytic system.[7]

Choice of Aryl Halide Coupling Partner

The logical precursor is 2,4,6-trimethylaniline, which undergoes a sequential double arylation. The choice of the "4-bromophenyl" source is critical:

-

1,4-Dibromobenzene : While viable, using two equivalents can be sluggish and may require higher catalyst loadings or temperatures.

-

1-Bromo-4-iodobenzene : This is the superior strategic choice. The C-I bond is substantially more reactive toward oxidative addition than the C-Br bond.[5] This allows for a selective first N-arylation at the iodo-position, forming N-(4-bromophenyl)-2,4,6-trimethylaniline. The second, more challenging arylation then occurs at the bromo-position under the same or slightly more forcing conditions. This sequential approach ensures a cleaner, more controlled reaction.

The Catalyst System: Key to Overcoming Steric Hindrance

Palladium Precursor : Standard and reliable precursors include Pd₂(dba)₃ (a Pd(0) source) and Pd(OAc)₂ (a Pd(II) source).[5][8] Both are commercially available and effective, with Pd₂(dba)₃ sometimes offering faster initiation.

Ligand Selection : This is the single most important variable. For challenging couplings involving sterically hindered substrates, bulky, electron-rich biaryl monophosphine ligands are essential.[7][9] These ligands promote the critical reductive elimination step, which is often the bottleneck for hindered substrates.[1]

-

Recommended Ligands : The "Buchwald Ligands" are the gold standard. For this transformation, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly recommended.[10] Their steric bulk stabilizes the monoligated Pd(0) species and accelerates the key steps of the catalytic cycle.

The Role of the Base

A strong, non-nucleophilic base is required to efficiently deprotonate the coordinated aniline within the catalytic cycle.[6]

-

Recommended Base : Sodium tert-butoxide (NaOtBu) is the base of choice for most challenging aminations.[5][10] Its high basicity and moderate solubility in common solvents like toluene ensure a sufficient concentration of the deprotonated palladium amido complex to drive the reaction forward. While weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) offer better tolerance for sensitive functional groups, they are generally less effective for highly hindered couplings.[5][8]

Solvent and Temperature

An anhydrous, aprotic solvent is necessary to prevent catalyst deactivation.

-

Recommended Solvents : Toluene or 1,4-Dioxane are excellent choices. They effectively solubilize the reactants and catalyst components and have boiling points that allow for thermal promotion of the reaction, typically between 80-110 °C.[5][10]

Detailed Experimental Protocol

This protocol assumes the use of 1-bromo-4-iodobenzene for a sequential double arylation.

Safety Note : This procedure must be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. All reagents should be handled in a fume hood. Phosphine ligands and palladium precursors are toxic and should be handled with appropriate personal protective equipment.

Reaction Parameters Summary

| Parameter | Recommended Value | Rationale |

| Amine | 2,4,6-Trimethylaniline | 1.0 equivalent |

| Aryl Halide | 1-Bromo-4-iodobenzene | 2.1 equivalents |

| Pd Precursor | Pd₂(dba)₃ | 1-2 mol% Pd |

| Ligand | XPhos or RuPhos | 2.2-4.4 mol% |

| Base | Sodium tert-butoxide (NaOtBu) | 2.5 equivalents |

| Solvent | Anhydrous Toluene | ~0.2 M concentration |

| Temperature | 100-110 °C | Thermal energy to overcome activation barriers |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of catalyst and ligand |

Step-by-Step Procedure

-

Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add sodium tert-butoxide (2.5 eq.).

-

Reagent Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.022-0.044 eq.), 1-bromo-4-iodobenzene (2.1 eq.), and 2,4,6-trimethylaniline (1.0 eq.).

-

Solvent Addition : Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M with respect to the aniline).

-

Inerting the System : Subject the flask to three cycles of vacuum backfill with the inert gas to ensure all oxygen is removed.

-

Reaction Execution : Lower the flask into a preheated oil bath set to 100-110 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting aniline and the intermediate mono-arylated product.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Dilute with a solvent such as ethyl acetate or dichloromethane.

-

Carefully quench the mixture by washing with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : The crude product will likely contain residual ligand oxides and other impurities. Purification via flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) is typically required to yield the pure this compound.

Conclusion

The successful synthesis of this compound via the Buchwald-Hartwig amination is a testament to the power of modern catalytic methods. Success hinges on a rational, mechanism-based selection of reaction components. The strategic use of a highly reactive aryl iodide for the initial coupling, combined with a potent catalyst system comprising a palladium precursor and a bulky, electron-rich biarylphosphine ligand like XPhos, is critical for overcoming the significant steric barriers. Paired with a strong base such as NaOtBu in an anhydrous solvent, this methodology provides a reliable and scalable route to a challenging yet valuable triarylamine.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

ChemPanda. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

-

Wikipedia. (2023). Buchwald–Hartwig amination.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

-

Stenstrøm, Y., & Gundersen, L. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10877–10887.

-

Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111.

-

Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169.

-

Jafari, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.

-

Biscoe, M. R., et al. (2018). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society.

-

de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Luminous World of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline Derivatives: A Technical Guide to Their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Triarylamine derivatives have emerged as a cornerstone in the development of advanced organic electronic materials, finding critical applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and as fluorescent probes.[1] This technical guide provides an in-depth exploration of the photophysical properties of a specific class of these compounds: derivatives of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline. We will delve into the synthetic strategies to modify this core structure, the fundamental photophysical principles governing their behavior, and the experimental methodologies for their characterization. This document serves as a comprehensive resource for researchers aiming to design and synthesize novel triarylamine-based materials with tailored optical and electronic properties.

Introduction: The Versatile Triarylamine Core

The this compound molecule is a versatile building block. Its triarylamine core provides a propeller-like, non-planar structure that is crucial for forming stable amorphous films, a desirable characteristic for many optoelectronic applications. The bromine atoms at the 4-positions of the two phenyl rings serve as reactive handles, allowing for a wide range of chemical modifications through cross-coupling reactions such as Suzuki, Stille, and Yamamoto couplings.[1] This synthetic flexibility enables the tuning of the molecule's electronic and photophysical properties by introducing various electron-donating or electron-withdrawing groups. The 2,4,6-trimethylphenyl group provides steric hindrance, which can influence molecular packing and prevent aggregation-caused quenching of fluorescence.

The inherent electron-rich nature of the central nitrogen atom makes these compounds excellent hole-transporting materials, facilitating the movement of positive charges in electronic devices.[2] Furthermore, the extended π-conjugation across the aromatic rings gives rise to interesting photophysical phenomena, including strong absorption in the UV-visible region and fluorescence, which can be modulated by the attached functional groups.

Synthetic Pathways to Functional Derivatives

The synthesis of this compound itself is typically achieved through a Buchwald-Hartwig amination reaction between 2,4,6-trimethylaniline and 1-bromo-4-iodobenzene.[1] The resulting dibromo compound is the key intermediate for further functionalization.

Diagram of Synthetic Strategy

Caption: General synthetic route to derivatives.

The true versatility of this scaffold lies in the subsequent modification of the bromine atoms. By employing palladium-catalyzed cross-coupling reactions, a diverse library of derivatives can be synthesized. For instance, coupling with arylboronic acids (Suzuki coupling) can introduce various aromatic substituents, effectively extending the π-conjugation and modifying the electronic properties.

Fundamental Photophysical Principles

The photophysical behavior of these derivatives is governed by the interplay of their molecular structure and their interaction with the surrounding environment. Key phenomena to consider include:

Absorption and Emission

The absorption of light by these molecules corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the extent of π-conjugation and the nature of the substituents. Electron-donating groups (EDGs) generally raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level.[3][4] Both effects can lead to a red-shift (bathochromic shift) in the absorption spectrum.

Fluorescence occurs when the molecule relaxes from the excited state back to the ground state by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a Stokes shift. The emission wavelength (λem) is also sensitive to the electronic nature of the substituents.

Solvatochromism

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. In many triarylamine derivatives, the excited state possesses a more polar character than the ground state due to intramolecular charge transfer (ICT). Polar solvents will stabilize this polar excited state more effectively than nonpolar solvents, leading to a red-shift in the fluorescence emission spectrum with increasing solvent polarity.

Aggregation-Induced Emission (AIE)

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, some triarylamine derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE). In dilute solutions, these molecules may have low fluorescence quantum yields due to non-radiative decay pathways facilitated by intramolecular rotations. In the aggregated state, these rotations are restricted, which blocks the non-radiative decay channels and leads to a significant enhancement of the fluorescence emission.

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of newly synthesized derivatives requires a suite of spectroscopic and photophysical measurements.

UV-Visible Absorption and Fluorescence Spectroscopy

The first step in characterizing a new compound is to measure its absorption and emission spectra in a suitable solvent.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., toluene, dichloromethane, or acetonitrile) in a quartz cuvette. The concentration should be low enough to ensure the absorbance at the λmax is below 0.1 to avoid inner filter effects.

-

UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, scanning a wavelength range that covers the expected absorption bands (typically 200-800 nm).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum. The emission scan range should be set to start at a wavelength longer than the excitation wavelength.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Quantum Yield Measurement

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.[5]

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, or rhodamine 6G in ethanol).[5]

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Fluorescence Spectra Acquisition: Record the fluorescence spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (ms / mr) * (ns2 / nr2)

where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions.

Diagram of Quantum Yield Determination Workflow

Caption: Workflow for relative quantum yield determination.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

Structure-Property Relationships: A Case Study Approach

Table 1: Expected Photophysical Properties of Hypothetical Derivatives

| Derivative Substituent (at 4,4' positions) | Expected Effect on Absorption (λmax) | Expected Effect on Emission (λem) | Expected Fluorescence Quantum Yield (ΦF) |

| -H (Reference) | ~350-380 nm | ~400-450 nm | Moderate |

| -OCH3 (EDG) | Red-shift | Red-shift | Potentially higher |

| -N(CH3)2 (Strong EDG) | Significant red-shift | Significant red-shift | Potentially higher |

| -CN (EWG) | Red-shift | Red-shift, larger Stokes shift | Potentially lower due to ICT |

| -NO2 (Strong EWG) | Significant red-shift | Significant red-shift, larger Stokes shift | Often low due to non-radiative decay |

Note: These are expected trends based on general principles of photophysics and data from related triarylamine compounds. Experimental verification is essential.

The introduction of strong electron-donating groups like dimethylamino is expected to significantly raise the HOMO level, leading to a pronounced red-shift in both absorption and emission spectra. Conversely, strong electron-withdrawing groups like nitro will lower the LUMO, also resulting in a red-shift but potentially with a larger Stokes shift due to a more significant change in dipole moment upon excitation. The fluorescence quantum yield will be influenced by the balance between radiative and non-radiative decay rates, which is affected by the specific substituents.

Conclusion and Future Outlook

The this compound scaffold provides a robust and versatile platform for the design of novel functional organic materials. Through judicious selection of substituents introduced via cross-coupling reactions, the photophysical properties of the resulting derivatives can be systematically tuned. This allows for the development of materials with tailored absorption and emission characteristics, making them suitable for a wide array of applications in optoelectronics and as fluorescent probes.

Future research in this area will likely focus on the synthesis of derivatives with increasingly complex functionalities, including those exhibiting aggregation-induced emission, thermally activated delayed fluorescence (TADF), and stimuli-responsive behavior. The detailed characterization of the photophysical properties of these new materials, following the protocols outlined in this guide, will be crucial for understanding their behavior and unlocking their full potential in next-generation technologies.

References

-

Cyniak, J. S., & Kasprzak, A. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 86(9), 6546–6555. [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylaniline. Retrieved January 23, 2026, from [Link]

-

Gao, C., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Journal of Molecular Liquids, 320, 114438. [Link]

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. [Link]

- Förster, T. (1959). Zwischenmolekulare Energiewanderung und Fluoreszenz. Annalen der Physik, 437(1-2), 55–75.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

MySkinRecipes. (n.d.). TAA N,N-diphenyl-2,4,6-trimethylaniline. Retrieved January 23, 2026, from [Link]

- Birks, J. B. (1970).

-

Park, S., et al. (2018). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 23(7), 1735. [Link]

-

Li, X., et al. (2020). Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes. Materials, 13(21), 4896. [Link]

-

Das, S., & Ghorai, P. K. (2023). The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers: A quantum chemical analysis. Journal of Chemical Sciences, 135(4), 104. [Link]

-

Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 14(16), 4689. [Link]

- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved January 23, 2026, from [Link]

-

Chemical Communications. (2023). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 59(84), 12621-12624. [Link]

- Valeur, B. (2012).

-

Horiba. (n.d.). Fluorescence Quantum Yields. Retrieved January 23, 2026, from [Link]

-

Inorganic Chemistry. (2022). Synthetically Tunable White-, Green-, and Yellow-Green-Light Emission in Dual-Luminescent Gold(I) Complexes Bearing a Diphenylamine-Substituted Fluorenyl–Alkynyl or –Triazolyl Chromophore. Inorganic Chemistry, 61(3), 1228-1235. [Link]

-

ResearchGate. (n.d.). The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers: A quantum chemical analysis. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2,4,6-Trimethylaniline 98 88-05-1 [sigmaaldrich.com]

- 2. TAA N,N-diphenyl-2,4,6-trimethylaniline [myskinrecipes.com]

- 3. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Electrochemical Landscape of a Key Hole-Transporting Material Precursor

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a triarylamine derivative of significant interest in the field of organic electronics. It serves as a crucial building block for the synthesis of advanced polytriarylamines (PTAAs). These polymers are integral components in the development of next-generation optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where they function as efficient hole-transporting layers (HTLs). The performance of these devices is intrinsically linked to the electrochemical properties of the constituent materials. This guide provides a comprehensive technical overview of the core electrochemical characteristics of this compound, offering field-proven insights into its synthesis, characterization, and the fundamental principles governing its behavior.

Molecular Structure and its Electrochemical Implications

This compound possesses a distinctive molecular architecture that dictates its electrochemical behavior. The central nitrogen atom, bonded to three aromatic rings, forms a non-planar, propeller-like structure. This conformation is crucial as it inhibits crystallization and promotes the formation of stable amorphous films, a desirable characteristic for thin-film electronic devices.

The key structural features influencing its electrochemical properties are:

-

Triarylamine Core: The nitrogen atom with its lone pair of electrons is the primary redox-active center, readily undergoing oxidation to form a stable radical cation. This property is fundamental to its function as a hole-transporting material.

-

Bromophenyl Groups: The two bromine atoms at the para-positions of two of the phenyl rings serve as versatile synthetic handles. They enable further extension of the conjugated system through various cross-coupling reactions, such as Suzuki, Yamamoto, or Stille couplings, to form high-molecular-weight polymers (PTAAs).[1] These bromine substituents are electron-withdrawing and can influence the oxidation potential of the molecule.

-

2,4,6-Trimethylphenyl Group (Mesityl Group): The bulky mesityl group provides steric hindrance, which contributes to the non-planar structure and enhances the morphological stability of the material in the solid state. The methyl groups are electron-donating, which can lower the oxidation potential.

Core Electrochemical Properties: A Quantitative Overview

The primary technique for investigating these properties is Cyclic Voltammetry (CV) . CV is a powerful electrochemical method that provides information about the oxidation and reduction potentials of a molecule, which are directly related to its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Table 1: Expected Electrochemical Properties of this compound and Comparison with a Related Triarylamine

| Property | This compound (Expected) | Tris(4-bromophenyl)amine (Reference) |

| First Oxidation Potential (Eox vs. Fc/Fc+) | ~0.6 - 0.8 V | 0.76 V |

| HOMO Energy Level (EHOMO) | ~ -5.4 to -5.6 eV | -5.51 eV |

| LUMO Energy Level (ELUMO) | Not typically measured directly for HTMs | Not typically measured directly for HTMs |

| Electrochemical Band Gap (Egel) | Not typically measured directly for HTMs | Not typically measured directly for HTMs |

Note: The values for this compound are estimations based on the influence of the mesityl group compared to a third bromophenyl group. The reference data for Tris(4-bromophenyl)amine is provided for comparative purposes.

Oxidation Potential and HOMO Level

The first oxidation potential (Eox) is a critical parameter as it corresponds to the energy required to remove an electron from the HOMO. A lower oxidation potential indicates that the material is more easily oxidized, which is a desirable trait for a hole-transporting material as it facilitates the injection of holes from the adjacent layer (e.g., the perovskite absorber or the emissive layer in an OLED).

The HOMO energy level can be estimated from the onset of the first oxidation peak in the cyclic voltammogram using the following empirical formula, with ferrocene (Fc/Fc+) as an internal or external standard:

EHOMO (eV) = -[Eoxonset vs. Fc/Fc+ + 4.8]

The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

Reversibility of Redox Processes

The reversibility of the oxidation process is another key indicator of the material's stability. A chemically reversible or quasi-reversible oxidation wave in the cyclic voltammogram suggests that the resulting radical cation is stable and does not undergo significant degradation during the redox cycle. This stability is crucial for the long-term operational stability of electronic devices.

Experimental Workflow for Electrochemical Characterization

To empirically determine the electrochemical properties of this compound, a standardized cyclic voltammetry experiment is performed.

Materials and Instrumentation

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Nitrate (Ag/AgNO3) non-aqueous reference electrode.

-

Counter Electrode: Platinum (Pt) wire or mesh.

-

Electrolyte: A solution of a non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4), in an anhydrous, deoxygenated solvent.

-

Solvent: Dichloromethane (DCM) or acetonitrile (ACN) are commonly used for organic materials.

-

Analyte: A solution of this compound at a concentration of approximately 1-5 mM.

-

Internal Standard: Ferrocene (Fc).

-

Instrumentation: A potentiostat capable of performing cyclic voltammetry.

Step-by-Step Protocol for Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a concentration of 0.1 M. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

Preparation of the Analyte Solution: Dissolve a known amount of this compound in the deoxygenated electrolyte solution to the desired concentration.

-

Electrode Polishing: Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent to be used.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution. Ensure the tip of the reference electrode is close to the working electrode.

-

Blank Scan: Perform a cyclic voltammetry scan of the electrolyte solution without the analyte to establish the potential window and identify any background currents.

-

Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. The potential should be scanned from an initial potential where no reaction occurs towards a more positive potential to observe the oxidation, and then the scan direction is reversed.

-

Internal Standard Calibration: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple is used to reference the measured potentials.

Data Analysis and Interpretation

From the obtained cyclic voltammogram, the following parameters are determined:

-

Onset Oxidation Potential (Eoxonset): The potential at which the oxidation current begins to rise from the baseline.

-

Peak Oxidation Potential (Epa): The potential at which the oxidation current reaches its maximum.

-

Peak Reduction Potential (Epc): The potential at which the reduction current (on the reverse scan) reaches its maximum.

-

Half-wave Potential (E1/2): Calculated as (Epa + Epc) / 2 for a reversible couple.

The HOMO energy level is then calculated using the formula mentioned in section 2.1.

Visualization of the Electrochemical Characterization Process

The following diagrams illustrate the key concepts and workflows involved in the electrochemical characterization of this compound.

Caption: Workflow from synthesis to electrochemical data analysis.

Caption: Molecular orbital energy level diagram.

Conclusion and Future Outlook

This compound stands as a pivotal precursor in the development of high-performance hole-transporting materials for organic electronics. Its unique molecular structure, combining a redox-active triarylamine core with synthetically versatile bromophenyl groups and a sterically demanding mesityl group, provides a robust platform for the design of next-generation PTAAs. A thorough understanding of its electrochemical properties, primarily determined through cyclic voltammetry, is essential for predicting and optimizing the performance of the final devices.

Future research in this area will likely focus on the synthesis of novel derivatives of this core structure, exploring the impact of different substituents on the electrochemical properties to fine-tune the HOMO/LUMO energy levels for better energy level alignment with other device components. The detailed experimental characterization of these new materials will continue to be a cornerstone of this research, enabling the rational design of more efficient and stable OLEDs and perovskite solar cells.

References

- Tepliakova, M., et al. (2020). Suzuki polycondensation for the synthesis of polytriarylamines: A method to improve hole-transport material performance in perovskite solar cells. Tetrahedron Letters, 61(38), 152317.

-

Im, S. H., Son, H. J., et al. (2015).[1][1]Paracyclophane Triarylamine-based Hole-Transporting Material for High Performance Perovskite Solar Cells. Journal of Materials Chemistry A, 3, 24215-24220.

-

Zhang, Q., et al. (2004). Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices. Journal of Materials Chemistry, 14, 895-900.[2]

- Li, H., et al. (2010). Donor–π–Acceptor Polymer with Alternating Triarylborane and Triphenylamine Moieties.

- Bard, A. J., & Faulkner, L. R. (2001).

- Compton, R. G., & Banks, C. E. (2011). Understanding Voltammetry (2nd ed.). Imperial College Press.

-

Nicholson, R. S. (1965). Theory and application of cyclic voltammetry for measurement of electrode reaction kinetics. Analytical Chemistry, 37(11), 1351-1355.[3]

- Jbarah, A. A., & Holze, R. (2006). A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines.

- Rounaghi, G. H., et al. (2012). Electrochemical behavior of para-nitroaniline at a new synthetic crown ether-silver nanoparticle modified carbon paste electrode. Analytical Methods, 4(4), 953-958.

-

Bacon, J., & Adams, R. N. (1968). Anodic oxidation of aromatic amines III substituted anilines in aqueous media. Journal of the American Chemical Society, 90(24), 6596-6599.[4]

Sources

- 1. A correlation between electrochemical properties and geometrical structure of some triarylamines used as hole transporting materials in organic electroluminescent devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. ijraset.com [ijraset.com]

Technical Guide: N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline as a Foundational Precursor for Next-Generation Hole Transport Materials

Audience: Researchers, Materials Scientists, and Professionals in Photovoltaics Development

Abstract

The advancement of perovskite solar cells (PSCs) toward commercial viability is critically dependent on the development of efficient, stable, and cost-effective charge transport materials. The incumbent hole transport material (HTM), 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD), while enabling high power conversion efficiencies, suffers from prohibitive synthesis costs, low intrinsic charge mobility, and a reliance on hygroscopic dopants that compromise long-term device stability.[1][2][3] This guide presents an in-depth technical analysis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, a strategic precursor for synthesizing high-performance, cost-effective alternatives to spiro-OMeTAD, primarily focusing on its role in producing polytriarylamines (PTAAs). We will explore its synthesis via Buchwald-Hartwig amination, its subsequent polymerization, and the performance of the resulting HTMs in PSCs, providing a comprehensive framework for its adoption in advanced materials research.

Introduction: The Critical Role of the Hole Transport Layer

Perovskite solar cells have demonstrated a remarkable trajectory in power conversion efficiency (PCE), rivaling traditional silicon-based photovoltaics.[4][5] The typical n-i-p device architecture relies on a series of functional layers to efficiently extract and transport charge carriers generated in the perovskite absorber layer. The Hole Transport Material (HTM) is a pivotal component, responsible for three key functions:

-

Efficient Hole Extraction: It must rapidly accept holes from the perovskite's valence band.

-

Electron Blocking: It must prevent electrons from the perovskite's conduction band from reaching the anode.

-

Charge Transport: It must effectively transport the extracted holes to the anode (typically gold or carbon).

For over a decade, spiro-OMeTAD has been the "gold standard" HTM, its success rooted in its suitable energy level alignment with common perovskite formulations.[1][6] However, its widespread adoption is severely hampered by significant drawbacks:

-

High Cost: The multi-step synthesis and purification of spiro-OMeTAD make it a major contributor to the overall cost of the PSC, hindering commercial scale-up.[2]

-

Low Intrinsic Mobility: In its pristine state, spiro-OMeTAD exhibits poor hole mobility and conductivity.[2] To function effectively, it requires chemical p-doping, typically with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[1][7]

-

Dopant-Induced Instability: These essential additives are often hygroscopic and volatile. LiTFSI can absorb moisture, accelerating perovskite degradation, while tBP can evaporate over time, leading to morphological deformation of the HTM layer and a decline in device performance.[1][7][8]

This confluence of issues necessitates the development of superior, dopant-free, or more robust HTMs. Polymeric materials based on a triarylamine backbone, such as Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), have emerged as a leading class of alternatives, offering excellent film-forming properties, high thermal stability, and favorable electronic characteristics.[9][10][11] This guide focuses on a key molecular building block that makes these advanced polymers possible: This compound .

This compound: A Strategic Precursor

This compound is not typically used as an HTM itself, but rather as a crucial monomer for the synthesis of polymeric HTMs.[12] Its molecular design is strategically tailored for this purpose.

-

Triarylamine Core: The central nitrogen atom bonded to three aromatic rings forms an electron-rich core that is fundamental for hole transport.

-

Bromo-Functional Groups: The two bromine atoms located at the para-positions of the phenyl rings are key reactive sites. They enable the molecule to undergo polymerization through various cross-coupling reactions, such as Yamamoto or Suzuki coupling, to form an extended conjugated polymer backbone.[12]

-

2,4,6-Trimethylphenyl (Mesityl) Group: This bulky group provides steric hindrance, which is crucial for preventing excessive intermolecular π-π stacking. This helps maintain the amorphous nature of the resulting polymer, ensuring good solubility in common organic solvents for solution processing and promoting the formation of smooth, pinhole-free thin films.[10]

Figure 1: Comparison of Spiro-OMeTAD and the precursor molecule.

Synthesis and Methodologies: A Self-Validating Workflow

The true value of this compound lies in its straightforward and efficient synthesis, which serves as the foundation for producing high-performance PTAA polymers.

Experimental Protocol: Synthesis of the Precursor

The synthesis is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction. This protocol is a self-validating system; successful synthesis and purification are confirmed via analytical methods before the material is advanced to the polymerization stage.

Causality Behind Choices:

-

Reaction: Buchwald-Hartwig amination is a powerful and versatile C-N cross-coupling reaction, ideal for forming the triarylamine structure from an aniline and aryl halides.

-

Reagents: 2,4,6-trimethylaniline serves as the core amine.[13][14][15] 1-bromo-4-iodobenzene is chosen because the iodine is more reactive, allowing for selective coupling at that position. Sodium tert-butoxide acts as a strong, non-nucleophilic base required for the catalytic cycle.

-

Catalyst System: A palladium catalyst combined with a suitable phosphine ligand (like dppf) is essential for facilitating the reaction.

-

Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this reaction.

Step-by-Step Methodology: [12]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,4,6-trimethylaniline, 1-bromo-4-iodobenzene (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), and the palladium catalyst system (e.g., Pd₂(dba)₃ and dppf ligand).

-

Solvent Addition: Add anhydrous toluene via cannula under an inert atmosphere (Argon or Nitrogen).

-

Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, quench the reaction by slowly adding deionized water.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield this compound as a pure solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Workflow for the synthesis of the target precursor.

From Precursor to Polymer HTM: Yamamoto Polycondensation

The synthesized this compound monomer is then polymerized to create the final HTM, PTAA.[12] Yamamoto polycondensation is a common method, which involves the nickel-catalyzed coupling of aryl halides. This step transforms the discrete monomer into a long-chain, solution-processable polymer with excellent film-forming properties.[12]

Application and Performance in Perovskite Solar Cells

The ultimate validation of this precursor's utility is the performance of the resulting PTAA polymer in a fully fabricated PSC device.

Protocol: Device Fabrication (n-i-p Architecture)

-

Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol.

-

ETL Deposition: Deposit a compact electron transport layer (ETL), such as TiO₂, onto the FTO substrate, followed by a mesoporous TiO₂ layer.

-

Perovskite Deposition: Deposit the perovskite absorber layer (e.g., (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅) via a one-step spin-coating method in a nitrogen-filled glovebox. Anneal the film to crystallize the perovskite.

-

HTM Deposition: Prepare a solution of the synthesized PTAA in a solvent like chlorobenzene or toluene. Spin-coat the PTAA solution on top of the perovskite layer. Unlike spiro-OMeTAD, high-performing devices can often be made without LiTFSI/tBP dopants, though mild doping is sometimes used.[10]

-

Anode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact onto the HTM layer through a shadow mask to define the active area.

Figure 3: Structure of an n-i-p perovskite solar cell.

Comparative Performance Analysis

The use of PTAA derived from this compound has consistently led to PSCs with high PCEs and, crucially, improved stability compared to spiro-OMeTAD.

Table 1: Comparison of Physicochemical Properties

| Property | Spiro-OMeTAD | PTAA (from Precursor) | Rationale & Significance |

|---|---|---|---|

| Synthesis Cost | High | Low-to-Moderate | Lower cost of precursor and polymerization is critical for commercialization.[2][16] |

| Solubility | Good | Excellent | Excellent solubility allows for uniform film deposition via solution processing.[10] |

| Thermal Stability | Moderate | High (Td > 300 °C) | High thermal stability is essential for long-term operational durability of the device.[10] |

| Dopant Requirement | Essential | Optional/Dopant-Free | Ability to function without hygroscopic dopants significantly enhances device stability.[10][17] |

Table 2: Representative Performance Metrics in PSCs

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability Note |

|---|---|---|---|---|---|

| Spiro-OMeTAD (Doped) | ~24.3%[8] | ~1.15 | ~24.5 | ~0.82 | Prone to degradation from dopant migration and moisture ingress.[1][8] |

| PTAA (Dopant-Free/Lightly Doped) | >25%[8] | ~1.17 | ~25.0 | ~0.84 | Shows markedly enhanced thermal and operational stability.[8][11] |

(Note: Values are representative from high-performing devices in literature and can vary based on the specific perovskite composition and fabrication conditions.)

The data clearly indicates that PTAA not only matches but can exceed the efficiency of spiro-OMeTAD.[8] More importantly, its ability to perform without aggressive doping translates directly to superior device longevity, addressing the primary bottleneck of spiro-OMeTAD.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic enabler for the next generation of hole transport materials. Its synthesis is efficient and scalable, and it provides a versatile platform for creating advanced polymeric HTMs like PTAA. These polymers overcome the most significant hurdles associated with the incumbent spiro-OMeTAD: high cost and poor long-term stability.

The path forward involves further molecular engineering based on this precursor. By modifying the side chains or the polymer backbone, researchers can fine-tune the material's energy levels, solubility, and charge transport properties to perfectly match novel perovskite compositions. As the field of perovskite photovoltaics moves from the laboratory to industrial production, the adoption of precursors like this compound will be instrumental in realizing the promise of low-cost, highly efficient, and stable solar energy.

References

-

Poly[Bis(4-Phenyl)(2,4,6-Trimethylphenyl)Amine] in Perovskite Solar Cells - 화학공학과. (2024). POSTECH. [Link]

-

2,4,6-Trimethylaniline and Its Salts. (2011). OEHHA. [Link]

- 2,4,6-trimethylaniline synthesis method.

-

2,4,6-Trimethylaniline. Chongqing Chemdad Co., Ltd. [Link]

-

Advances in Hole Transport Materials for Layered Casting Solar Cells. PMC - NIH. [Link]

-

Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. (2012). ResearchGate. [Link]

-

Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts. (2012). Protocols.io. [Link]

-

Poly[Bis(4‐Phenyl)(2,4,6‐Trimethylphenyl)Amine] in Perovskite Solar Cells: Advances via Molecular Engineering | Request PDF. ResearchGate. [Link]

- Process for the preparation of 4-bromophenyl derivatives.

-

2,4,6-Trimethylaniline. Wikipedia. [Link]

-

Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Semantic Scholar. [Link]

-

Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]

-

(PDF) Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. (2023). RSC Publishing. [Link]

-

Emerging Markets for 2,4,6-Trimethylaniline Industry. Market Report Analytics. [Link]

-

Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells. Semantic Scholar. [Link]

-

Reducing Thermal Degradation of Perovskite Solar Cells during Vacuum Lamination by Internal Diffusion Barriers. NREL. [Link]

-

Recent Progress in Perovskite Solar Cells: Status and Future. MDPI. [Link]

-

Advancements in the stability of perovskite solar cells: degradation mechanisms and improvement approaches. RSC Publishing. [Link]

-

Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. (2021). ACS Publications. [Link]

-

Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. [Link]

-

Stability of Perovskite Solar Cells Tripled with Protective Coating. (2024). Northwestern University. [Link]

-

Advances in Perovskite Solar Cells. PMC - NIH. [Link]

-

Severe Morphological Deformation of Spiro-OMeTAD in (CH₃NH₃)PbI₃ Solar Cells at High Temperature. ResearchGate. [Link]

-

Hole-Transporting Materials for Printable Perovskite Solar Cells. PMC - PubMed Central. [Link]

-

Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. Academia.edu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04672B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Progress in Perovskite Solar Cells: Status and Future | MDPI [mdpi.com]

- 5. Advances in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ce.postech.ac.kr [ce.postech.ac.kr]

- 10. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 16. (PDF) Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD [academia.edu]

- 17. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of High-Performance Polytriarylamine via Yamamoto Polycondensation of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

Introduction: The Significance of Polytriarylamines and the Yamamoto Polycondensation

Polytriarylamines (PTAAs) are a class of amorphous, high-performance semiconducting polymers renowned for their exceptional hole-transporting properties.[1] These materials are pivotal in the advancement of organic electronics, finding critical applications in devices such as Organic Light Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs).[2][3] The efficacy of PTAAs stems from their low ionization potential, reversible redox behavior, and excellent oxidative stability, which is conferred by the nitrogen atom in the polymer backbone disrupting extensive π-conjugation.[1][2]

The synthesis of PTAAs can be achieved through various polycondensation methods, including Ullmann and Suzuki couplings.[4][5] However, the Yamamoto polycondensation, a nickel(0)-mediated homocoupling of aryl halides, stands out as a powerful and versatile method for preparing conjugated polymers with well-defined structures.[6][7][8] This reaction utilizes a nickel(0) complex, typically generated in situ, to facilitate the formation of aryl-aryl bonds from dihaloaromatic monomers.[7]

This application note provides a detailed protocol for the synthesis of poly[N,N-bis(4-phenyl)-2,4,6-trimethylaniline] via the Yamamoto polycondensation of its monomer, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the essential characterization techniques for the resulting polymer.

Reaction Mechanism and the Role of Key Reagents

The Yamamoto polycondensation proceeds via a catalytic cycle involving a nickel(0) species. The commonly accepted mechanism involves several key steps: oxidative addition, and reductive elimination.

Key Reagents and Their Functions:

-

This compound (Monomer): The dibromo-functionalized triarylamine that serves as the building block for the polymer chain.

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]: A stable and commercially available Ni(0) precursor.[5] The cyclooctadiene (COD) ligands are labile and are readily displaced by other ligands in the reaction medium, initiating the catalytic cycle.[9]

-

2,2′-Bipyridine (bpy): A crucial ligand that coordinates to the nickel center. The (bpy)Ni complex is the active catalytic species. This ligand stabilizes the nickel intermediates and facilitates the reductive elimination step, which is essential for polymer chain growth.[2][10]

-

Anhydrous N,N-Dimethylformamide (DMF) and Toluene: A common solvent system for Yamamoto polycondensation. DMF helps to dissolve the catalyst and monomer, while toluene can aid in polymer solubility and azeotropic removal of any trace water. The reaction is highly sensitive to oxygen and moisture.[11][12]

Catalytic Cycle of Yamamoto Polycondensation

Caption: Catalytic cycle of the Yamamoto polycondensation.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| This compound | >98% purity |

| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | >98% purity |

| 2,2′-Bipyridine (bpy) | >99% purity |

| Anhydrous N,N-Dimethylformamide (DMF) | <50 ppm H₂O |

| Anhydrous Toluene | <50 ppm H₂O |

| Methanol | ACS Grade |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Schlenk Flasks and Line | Standard laboratory glassware for inert atmosphere |

| Magnetic Stirrer with Hotplate | |

| Condenser | |

| Syringes and Needles | For transfer of anhydrous solvents and reagents |

| Filtration Apparatus (Büchner funnel, filter paper) | |

| Rotary Evaporator |

Causality Behind Experimental Choices: The Yamamoto polycondensation is notoriously sensitive to oxygen and moisture, which can deactivate the Ni(0) catalyst.[11] Therefore, all glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen), and all solvents and reagents should be anhydrous and handled using Schlenk techniques.

Step-by-Step Procedure

-

Catalyst Preparation:

-

In a 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 1.5 eq.) and 2,2′-bipyridine (bpy, 1.5 eq.).

-

Evacuate the flask and backfill with argon three times.

-

Add anhydrous DMF (20 mL) and anhydrous toluene (20 mL) via syringe.

-

Stir the mixture at 80°C for 30 minutes. The solution should turn from yellow to a deep-red or dark-violet color, indicating the formation of the active Ni(0)(bpy) complex.

-

-

Polymerization:

-

In a separate 250 mL Schlenk flask, dissolve this compound (1.0 eq.) in anhydrous toluene (50 mL).

-

Degas the monomer solution by bubbling with argon for 30 minutes.

-

Using a cannula, slowly transfer the degassed monomer solution to the pre-heated catalyst solution.

-

Continue stirring the reaction mixture at 80°C under an argon atmosphere for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

-

-

Work-up and Purification:

-

After the reaction is complete (as determined by GPC or when no further increase in molecular weight is observed), cool the mixture to room temperature.

-

Pour the viscous reaction mixture into a beaker containing a stirred solution of methanol (400 mL) and concentrated HCl (20 mL). This will precipitate the polymer and dissolve the nickel catalyst residues.

-

Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer thoroughly with methanol to remove any remaining impurities.

-

To further purify the polymer, re-dissolve it in a minimal amount of chloroform or toluene and precipitate it again into methanol. Repeat this process 2-3 times.

-

Dry the final polymer product under vacuum at 60°C for 24 hours. The product should be a yellowish solid.

-

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the successful synthesis of the desired polytriarylamine and to determine its key physical and chemical properties.

Workflow for Polymer Characterization

Caption: Workflow for the characterization of the synthesized polytriarylamine.

Expected Results

| Analysis Technique | Parameter | Expected Outcome |

| GPC/SEC | Number-average molecular weight (Mₙ)Weight-average molecular weight (Mₙ)Polydispersity index (PDI = Mₙ/Mₙ) | Mₙ can range from 20,000 to 100,000 g/mol depending on reaction conditions.[12] PDI values are typically between 1.5 and 2.5 for Yamamoto polycondensation. Microwave-assisted methods can yield lower PDIs (1.06-1.17).[11] |

| ¹H NMR | Chemical Shifts | Broad aromatic signals are expected in the range of 6.5-7.5 ppm. The sharp signals of the monomer's methyl groups (around 2.0-2.3 ppm) will also be present in the polymer spectrum. The disappearance of signals corresponding to the protons adjacent to the bromine atoms confirms polymerization. |

| TGA | Decomposition Temperature (Td) | Polytriarylamines generally exhibit high thermal stability.[13] The decomposition temperature (at 5% weight loss) is expected to be above 400°C, which is crucial for the long-term stability of electronic devices. |

| UV-Vis | Maximum Absorption (λₘₐₓ) | In a solvent like dichloromethane, the polymer should show a λₘₐₓ around 388 nm.[12] This absorption corresponds to the π-π* transitions within the polymer backbone. |

Conclusion

The Yamamoto polycondensation is a reliable and effective method for synthesizing high-quality poly[N,N-bis(4-phenyl)-2,4,6-trimethylaniline]. The key to a successful synthesis lies in maintaining strict anhydrous and oxygen-free conditions to protect the integrity of the Ni(0) catalyst. The resulting polymer exhibits desirable thermal and optical properties, making it an excellent candidate for hole-transport layers in a variety of organic electronic applications. Recent advancements, such as microwave-assisted polymerization, offer pathways to significantly reduce reaction times and improve control over the polymer's molecular weight and dispersity.[11]

References

-

Microwave-Assisted Synthesis of Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) with Well-Defined End Groups and Narrow Dispersity. (2023). ResearchGate. [Link]

-

Synthesis and Characterization of Poly(triarylamine)s Containing Isothianaphthene Moieties. (n.d.). ACS Publications. [Link]

-

Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. (2010). Journal of the American Chemical Society. [Link]

- Yamamoto, T. Synthesis of π-conjugated polymers by organometallic polycondensation. (2010). Bulletin of the Chemical Society of Japan, 83, 431-455.

-

Molecular design and synthetic procedures. a) Yamamoto coupling... (n.d.). ResearchGate. [Link]

-

Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. (2021). RSC Publishing. [Link]

-

SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters. [Link]

-

Advances in the Synthesis and Applications of Bis(1, 5-Cyclooctadiene) Nickel (0): A Review. (2016). ResearchGate. [Link]

-

GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. [Link]

-

Synthesis and characterization of inorganic-organic polymer microgels for catalytic reduction of 4-nitroaniline in aqueous medium. (2016). ResearchGate. [Link]

- Functionalized triarylamines for applications in organic electronics. (2017). Indian Academy of Sciences.

-

can anyone explain me the yamamoto coupling mechanism. (2020). Chegg.com. [Link]

- Star‐Shaped, Dendrimeric and Polymeric Triarylamines as Photoconductors and Hole Transport Materials for Electro‐Optical Applications. (n.d.).

-

Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. (2020). PMC - NIH. [Link]

-

Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. (2022). ResearchGate. [Link]

-

Ligand-Free Nickel-Catalyzed Chlorination of Aryl Halides. (2024). ChemistryViews. [Link]

-

Solid-state nickel(0)-mediated Yamamoto coupling enabled by mechanochemistry. (2022). Oxford Academic. [Link]

-